Cas no 1664-40-0 (N1-phenylethane-1,2-diamine)

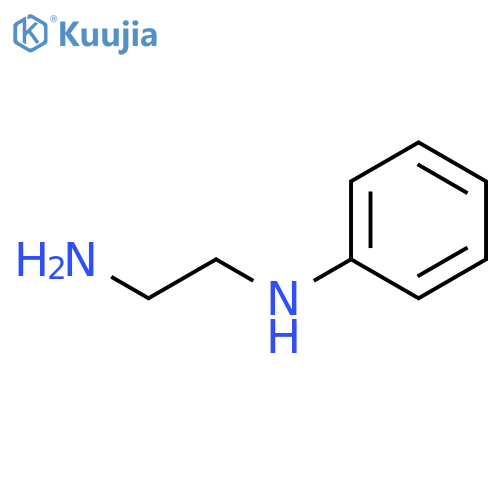

N1-phenylethane-1,2-diamine structure

商品名:N1-phenylethane-1,2-diamine

N1-phenylethane-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- N1-Phenylethane-1,2-diamine

- N-(2-Aminoethyl)aniline

- N-Phenylethyldiamine

- N-Phenylethylenediamine

- N-(2-aminoethyl)benzenamine

- N'-phenylethane-1,2-diamine

- RARECHEM AL BW 1149

- TIMTEC-BB SBB004200

- N-PHENYLETHYLENEDIAM

- n-phenyl-2-ethanediamine

- 2-(Phenylamino)ethanamine

- N-Phenyl-1,2-ethanediamine

- Ethylenediamine, N-phenyl-

- 1,2-Ethanediamine, N-phenyl-

- Benzenamine, N-(2-aminoethyl)-

- 1,2-Ethanediamine, N1-phenyl-

- N-phenylethane-1,2-diamine

- n1-phenyl-1,2-ethanediamine

- OCIDXARMXNJACB-UHFFFAOYSA-N

- (2-aminoethyl)phenylamine

- phenylethylenediamine

- NSC84247

- phenyl ethylene diamine

- 2-phenylaminoethylamin

- 2-phenylaminoethylamine

- NSC-84247

- N-phenyl ethylene diamine

- N-(2-aminoethyl)-aniline

- OCIDXARMXNJACB-UHFFFAOYSA-

- n2-phenyl-1,2-ethanediamine

- AC8789

- 1664-40-0

- MFCD00008162

- SCHEMBL307775

- EN300-81504

- CS-0045385

- EINECS 216-773-4

- A852266

- FT-0629102

- N1-phenyl-ethane-1,2-diamine

- N-phenyl-ethane-1,2-diamine

- NS00025445

- N'-phenyl-ethane-1,2-diamine

- AKOS005135725

- N-phenyl ethyl-ene diamine

- N-phenyl-ethylene-diamine

- N -phenylethylenediamine

- BAA66440

- SY009366

- N-phenyl ethylenediamine

- N-Phenylethylenediamine, 98%

- P1101

- NSC 84247

- InChI=1/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2

- AC-25457

- J-010281

- DTXSID1061861

- STR05027

- DB-043652

- ethane, 1-amino-2-phenylamino-

- STL257388

- N1-phenylethane-1,2-diamine

-

- MDL: MFCD00008162

- インチ: 1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2

- InChIKey: OCIDXARMXNJACB-UHFFFAOYSA-N

- ほほえんだ: N([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])N([H])[H]

- BRN: 508205

計算された属性

- せいみつぶんしりょう: 136.10000

- どういたいしつりょう: 136.1

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 77.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 38

じっけんとくせい

- 色と性状: 無色または黄色の液体。

- 密度みつど: 1.041 g/mL at 25 °C(lit.)

- ふってん: 263°C

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.587(lit.)

- PSA: 38.05000

- LogP: 1.83050

- かんど: Air Sensitive

- ようかいせい: 未確定

N1-phenylethane-1,2-diamine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:2735

- WGKドイツ:3

- 危険カテゴリコード: 34-37

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- 包装グループ:III

- セキュリティ用語:8

- リスク用語:R34; R37

- 包装等級:III

- 危険レベル:8

- TSCA:Yes

- ちょぞうじょうけん:2-8°C

N1-phenylethane-1,2-diamine 税関データ

- 税関コード:2921590090

- 税関データ:

中国税関コード:

2921590090概要:

292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N1-phenylethane-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-81504-25.0g |

N1-phenylethane-1,2-diamine |

1664-40-0 | 95% | 25.0g |

$183.0 | 2023-02-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N42360-5g |

N1-Phenylethane-1,2-diamine |

1664-40-0 | 5g |

¥156.0 | 2021-09-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N837934-5g |

N-Phenylethylenediamine |

1664-40-0 | 98 % | 5g |

¥238.00 | 2022-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N42360-100g |

N1-Phenylethane-1,2-diamine |

1664-40-0 | 100g |

¥2406.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | D910706-25g |

N-Phenylethylenediamine |

1664-40-0 | 97% | 25g |

$100 | 2023-09-03 | |

| eNovation Chemicals LLC | D910706-100g |

N-Phenylethylenediamine |

1664-40-0 | 97% | 100g |

$360 | 2023-09-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-236085-10 g |

N-Phenylethylenediamine, |

1664-40-0 | 10g |

¥474.00 | 2023-07-10 | ||

| eNovation Chemicals LLC | Y1041704-100g |

1,2-Ethanediamine, N1-phenyl- |

1664-40-0 | 95% | 100g |

$355 | 2023-05-18 | |

| eNovation Chemicals LLC | Y1041704-500g |

1,2-Ethanediamine, N1-phenyl- |

1664-40-0 | 95% | 500g |

$1470 | 2023-05-18 | |

| abcr | AB177775-25g |

N-Phenylethylenediamine, 98%; . |

1664-40-0 | 98% | 25g |

€388.10 | 2024-04-19 |

N1-phenylethane-1,2-diamine 関連文献

-

Yehia A. Ibrahim,Nouria A. Al-Awadi,Talal F. Al-Azemi,Elizabeth John RSC Adv. 2014 4 38869

-

2. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxinesMahesh S. Deshmukh,Biswajit Das,Nidhi Jain RSC Adv. 2013 3 22389

-

3. Metal ions as external stimuli in stereoselective self-sorting of koneramines and thiokoneraminesSakthi Raje,Kalaikodikumaran Mani,Mahesh MinnathParsutkar,Raja Angamuthu New J. Chem. 2017 41 12303

-

Thirumanasekaran Dhanalakshmi,Eringathodi Suresh,Mallayan Palaniandavar Dalton Trans. 2009 8317

-

Kamelah S. Al-Rashdi,Bandar A. Babgi,Ehab M. M. Ali,Abdesslem Jedidi,Abdul-Hamid M. Emwas,Bambar Davaasuren,Mariusz Jaremko,Mark G. Humphrey RSC Adv. 2023 13 9333

1664-40-0 (N1-phenylethane-1,2-diamine) 関連製品

- 20541-91-7(1-phenyldiethylenetriamine)

- 150-61-8(1,2-Dianilinoethane, Pract.)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 503537-97-1(4-bromooct-1-ene)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1664-40-0)N-苯基乙二胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ